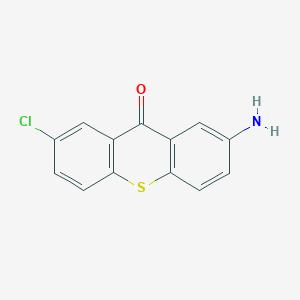

2-amino-7-chloro-9H-thioxanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-chlorothioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWASBYVCEVWNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(S2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 7 Chloro 9h Thioxanthen 9 One and Its Analogues

Conventional Synthetic Approaches to the Thioxanthone Core

Traditional methods for synthesizing the thioxanthone scaffold have been reliable for producing a range of derivatives, though they often require harsh reaction conditions. acs.orggoogle.com These approaches typically involve the formation of a diaryl sulfide (B99878) or thioether intermediate, followed by an intramolecular cyclization to form the central thiin ring.

A cornerstone of conventional thioxanthone synthesis involves the reaction between a sulfur-containing benzoic acid derivative and an arene, which proceeds through an oxidative S-arylation followed by a cyclization step. acs.org This process is typically facilitated by strong acids, which act as both a catalyst and a dehydrating agent to drive the final ring closure. acs.orggoogle.com While effective, the aggressive conditions can limit the types of functional groups that can be present on the aromatic precursors. acs.org

A classic and widely used example of the conventional approach is the reaction of o-mercaptobenzoic acid with various arenes in the presence of concentrated sulfuric acid. acs.orggoogle.comresearchgate.net In this one-step process, the o-mercaptobenzoic acid reacts with the arene partner, leading to the formation of the thioxanthone skeleton. google.comgoogle.com For instance, reacting o-mercaptobenzoic acid with phenoxyacetic acid in sulfuric acid can produce 2-carboxymethoxythioxanthone. google.com Similarly, dithiobisbenzoic acid can be used as a precursor to the mercaptobenzoic acid under the reaction conditions. google.com This method provides a direct route to the thioxanthone core, although yields and purity can be influenced by the reaction conditions and the nature of the substituted arene. google.com

Advanced and Novel Synthetic Routes for Thioxanthone Functionalization

Recent advancements in synthetic organic chemistry have introduced innovative strategies for thioxanthone synthesis that overcome some of the limitations of conventional methods. scienmag.comchemistryviews.org These novel routes, particularly those involving aryne chemistry, provide access to highly functionalized thioxanthones under milder conditions. acs.orgresearchgate.net

A groundbreaking strategy for thioxanthone synthesis involves the double insertion of an aryne intermediate into the carbon-sulfur double bond of a thiourea (B124793). acs.orgnih.gov This method constructs the thioxanthone skeleton through a domino pathway that forms two C–S bonds and two C–C bonds in a single process. acs.org The reaction is typically followed by hydrolysis to yield the final thioxanthone product. nih.govnih.gov This approach is significant because it uses the thiourea as a source for both the nucleophilic sulfur (as an S2– equivalent) and the electrophilic carbonyl carbon. acs.orgchemistryviews.org

| Precursor 1 | Precursor 2 | Key Process | Result |

| o-Silylaryl Triflate | Thiourea | Double Aryne Insertion & Hydrolysis | Highly Functionalized Thioxanthone |

The generation of aryne intermediates is most effectively achieved using o-silylaryl triflates, often referred to as Kobayashi precursors. sci-hub.sebohrium.comnih.gov These compounds react in the presence of a fluoride (B91410) source, leading to the elimination of the silyl (B83357) and triflate groups to form the highly reactive aryne. researchgate.netacs.org This method has become one of the most frequently employed for generating arynes due to its reliability and the accessibility of the precursors. sci-hub.sebohrium.com

In this synthetic strategy, two equivalents of an aryne, generated from an o-silylaryl triflate, react with a thiourea, such as N,N'-dimethylthiourea, which has been identified as an effective substrate leading to good yields. acs.orgchemistryviews.org The choice of substituted o-silylaryl triflates allows for the synthesis of a diverse array of thioxanthones. acs.org

A key advantage of the double aryne insertion methodology is its excellent tolerance for a wide range of functional groups. acs.orgnih.gov This allows for the synthesis of highly functionalized thioxanthones that would be difficult to prepare using conventional methods requiring harsh acidic conditions. acs.org Research has shown that various functional groups on the aryne precursor remain intact during the reaction. acs.orgnih.gov

| Functional Group on Aryne Precursor | Status | Resulting Thioxanthone | Reference |

| Methyl | Tolerated | Tetrasubstituted thioxanthone | acs.orgnih.gov |

| Methoxy | Tolerated | Tetrasubstituted thioxanthone | acs.orgnih.gov |

| Fluoro | Tolerated | Tetrasubstituted thioxanthone | acs.orgnih.gov |

| Bromo | Not Tolerated | Product not obtained | acs.orgnih.gov |

For example, arynes substituted with methyl, methoxy, and fluoro groups react smoothly to provide the corresponding tetrasubstituted thioxanthones in moderate to good yields. acs.orgnih.gov This functional group tolerance, combined with the ability to use different aryne precursors, also enables the synthesis of unsymmetric and multisubstituted thioxanthones. acs.org However, the reaction does have limitations; for instance, a dibromo-substituted thioxanthone was not successfully obtained using this method. acs.orgnih.gov This novel aryne-based strategy represents a significant step forward, streamlining the production of complex thioxanthones and opening new avenues for the development of advanced materials and pharmaceuticals. medium.comchemistryviews.org

Copper-Catalyzed Ullmann-Type C-N Coupling Reactions

Copper-catalyzed Ullmann-type C-N coupling reactions represent a powerful tool for the synthesis of N-arylated compounds, including amino-substituted thioxanthone derivatives. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often with a ligand and a base. While traditional Ullmann conditions required harsh reaction temperatures, modern protocols have been developed that proceed under milder conditions.

In the context of thioxanthone synthesis, the Ullmann condensation is particularly useful for introducing amino substituents onto the thioxanthone core. For instance, the synthesis of aminated tetracyclic thioxanthenes has been achieved starting from 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov This nucleophilic aromatic substitution involves the C-N coupling of the chloro-substituted thioxanthone with a secondary amine. nih.gov The reaction is typically facilitated by a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol (B129727) at elevated temperatures. nih.gov This methodology allows for the formation of a C-N bond at specific positions on the thioxanthone ring, provided a suitable halogen precursor is available. The general applicability of this reaction makes it a key strategy for creating libraries of amino-thioxanthone analogues for structure-activity relationship studies.

Table 1: Example of Ullmann-Type C-N Coupling for Thioxanthene (B1196266) Synthesis nih.gov

| Starting Thioxanthone | Amine Reagent | Catalyst/Base | Conditions | Product Type |

|---|---|---|---|---|

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Secondary Amine (e.g., guanidine (B92328) or urea (B33335) derivatives) | CuI / K₂CO₃ | Methanol, 100 °C, 48 h | Aminated Tetracyclic Thioxanthenes |

Application of Schiff Base Reactions in Derivative Synthesis

Schiff base formation is a versatile and straightforward reaction for the synthesis of thioxanthone derivatives, particularly for modifying an existing amino group on the scaffold. This reaction involves the condensation of a primary amine with an aldehyde or a ketone to form an imine or azomethine (-C=N-).

Research has demonstrated the synthesis of a variety of new thioxanthone derivatives by taking advantage of Schiff base reactions. jocpr.comresearchgate.net In one study, 2-bromo-9H-thioxanthen-9-one was reacted with various amine compounds in the presence of glacial acetic acid as a catalyst and absolute ethanol (B145695) as a solvent under reflux conditions. jocpr.comresearchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC). jocpr.com This approach allows for the introduction of diverse functionalities onto the thioxanthone backbone, leading to compounds with potentially varied biological and therapeutic applications. jocpr.com The synthesis is generally carried out at a mildly acidic pH to facilitate both the nucleophilic attack of the amine and the dehydration of the intermediate carbinolamine. jocpr.com

Table 2: Synthesis of Thioxanthone Schiff Base Derivatives from 2-Bromo-9H-thioxanthen-9-one jocpr.com

| Amine Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) | Product |

|---|---|---|---|---|

| 1,2-diaminobenzene | 10 | 30 | 67-69 | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine |

| 2-aminobenzothiazole | 10 | 73 | 116-118 | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine |

| Tryptophan | 10 | 19 | 98-100 | 2-{[(9E)-2-bromo-9H-thioxanthen-9-ylidene]amino}-3-(1H-indol-3-yl)propanal |

Preparation of Aza-Analogues and Other Polycyclic Thioxanthone Derivatives

The synthesis of aza-analogues and other extended polycyclic systems based on the thioxanthone framework is an area of active research, driven by the quest for novel compounds with unique electronic and biological properties. Aza-analogues, where a carbon atom in the aromatic rings is replaced by a nitrogen atom, can significantly alter the physicochemical properties of the parent molecule.

An efficient method for the preparation of aza-analogues of 9H-thioxanthen-9-ones has been developed. researchgate.net This strategy involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 60°C. researchgate.net This procedure is applicable to the synthesis of various isomers, such as 5H- jocpr.combenzothiopyrano[2,3-b]pyridin-5-ones, 5H- jocpr.combenzothiopyrano[2,3-c]pyridin-5-ones, and 10H- jocpr.combenzothiopyrano[3,2-c]pyridin-10-ones, starting from the corresponding chloro-substituted pyridines. researchgate.net Furthermore, the synthesis of aminated tetracyclic thioxanthenes has been reported, which involves an intramolecular cyclization following an initial intermolecular C-N coupling, thus expanding the polycyclic architecture. nih.gov These synthetic routes open avenues to novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Regioselective Control in Thioxanthone Synthesis and Functionalization

Regioselective control is a critical aspect of synthesizing specifically substituted thioxanthones like 2-amino-7-chloro-9H-thioxanthen-9-one. The ability to direct incoming substituents to desired positions on the aromatic scaffold is essential for establishing clear structure-activity relationships. Regioselectivity can be governed by the inherent electronic properties of the starting materials, the use of directing groups, or the specific reaction mechanism. libretexts.orgyoutube.com

In electrophilic aromatic substitution reactions on a substituted thioxanthone, the existing functional groups will direct the position of the incoming electrophile. For example, an amino group is a strongly activating ortho-, para-director, while a chloro group is a deactivating ortho-, para-director. libretexts.orgyoutube.com When multiple substituents are present, the directing effect of the strongest activating group generally dominates. libretexts.org

Modern synthetic methods also offer high levels of regiocontrol. For instance, in the synthesis of thioxanthones via a double aryne insertion strategy, significant regioselectivity was observed. acs.org This selectivity is attributed to the distorted structures of unsymmetrically substituted aryne intermediates, which influences the sites of C-S and C-C bond formation. acs.org Quantum chemical studies have also been employed to understand the regioselectivity of reactions involving thioxanthones, such as in intramolecular [2+2] photocycloaddition reactions catalyzed by chiral thioxanthone derivatives, where the first C-C bond formation was identified as the selectivity-controlling step. rsc.org

Development of Efficient and Cost-Effective Synthetic Pathways

The development of efficient and cost-effective synthetic pathways is crucial for the practical application of thioxanthone derivatives in pharmaceuticals and materials. medium.comchemistryviews.org Traditional methods for thioxanthone synthesis often require harsh conditions, such as the use of strong acids and high temperatures, or involve multiple complex steps. nih.gov

Recent innovations have focused on streamlining these processes. A novel method involving a double aryne insertion into thiourea has been developed to prepare complex thioxanthones from simple and accessible precursors like o-silylaryl triflates. chemistryviews.org This strategy is straightforward, involves few steps, and has the potential to lower production costs and reduce environmental impact. medium.comchemistryviews.org Another efficient approach is the one-pot synthesis of thioxanthone derivatives using heteropoly acids as catalysts under microwave irradiation. ingentaconnect.com This method demonstrates high regioselectivity and provides good yields in a significantly reduced reaction time compared to conventional heating. ingentaconnect.com The optimization of reaction conditions, such as in the synthesis of isopropylthioxanthone (B1242530) from 2,2'-dithiobisbenzoic acid and cumene, has also been investigated to maximize product yield. It was found that the strength of the sulfuric acid used as the reaction medium significantly impacts the yield. researchgate.net These advancements contribute to making thioxanthone synthesis more sustainable and economically viable. medium.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 7 Chloro 9h Thioxanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 2-amino-7-chloro-9H-thioxanthen-9-one is expected to show distinct signals corresponding to the aromatic protons and the amine protons.

The aromatic region (typically δ 6.5-8.5 ppm) would display signals for the six protons on the two benzene (B151609) rings. mnstate.edu The protons on the amino-substituted ring are expected to be shifted to a higher field (lower ppm) due to the electron-donating effect of the amino group, while the protons on the chloro-substituted ring would be shifted to a lower field (higher ppm) due to the electron-withdrawing nature of the chlorine atom and the carbonyl group. ucl.ac.uk The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | ~6.8 | d |

| H-3 | ~7.2 | dd |

| H-4 | ~7.5 | d |

| H-5 | ~8.4 | d |

| H-6 | ~7.6 | dd |

| H-8 | ~7.7 | d |

| -NH₂ | Variable (e.g., ~4.0-5.0) | br s |

d = doublet, dd = doublet of doublets, br s = broad singlet. Predictions are based on substituent effects on the thioxanthen-9-one (B50317) core. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A decoupled ¹³C NMR spectrum for this compound would be expected to show 13 distinct signals, one for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field (δ > 175 ppm). rsc.org Carbons attached to the electronegative chlorine and nitrogen atoms, as well as the sulfur-adjacent carbons, would also exhibit characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-9) | ~180 |

| C-2 (C-NH₂) | ~150 |

| C-7 (C-Cl) | ~135 |

| Quaternary Carbons | ~125-145 |

| Tertiary Carbons (CH) | ~110-130 |

Predictions are based on known data for thioxanthone derivatives. rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine (-NH₂) group, typically appearing as two distinct sharp bands in the 3300-3500 cm⁻¹ region. uniroma1.it

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. libretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group, expected around 1630-1680 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-N, C-S, and C-Cl Stretching: These vibrations would appear in the fingerprint region (below 1400 cm⁻¹), contributing to the unique spectral pattern of the compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 | Medium |

| Aromatic CH | C-H Stretch | >3000 | Medium-Weak |

| Ketone | C=O Stretch | ~1650 | Strong |

| Aromatic C=C | C=C Stretch | 1400-1600 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. chemscene.com

For this compound (Molecular Formula: C₁₃H₈ClNOS), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with two peaks at a ~3:1 ratio of intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes. chemscene.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₁₃H₈³⁵ClNOS is 261.0015, and HRMS would be expected to measure a value extremely close to this.

Fragmentation analysis in MS/MS experiments can further confirm the structure. Common fragmentation pathways for this molecule might include the loss of carbon monoxide (CO) from the carbonyl group or cleavage adjacent to the amine or chloro groups, providing further structural evidence. libretexts.orgnih.gov

Table 4: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₈ClNOS |

| Molecular Weight | 261.73 g/mol |

| [M]⁺ (m/z for ³⁵Cl) | 261 |

| [M+2]⁺ (m/z for ³⁷Cl) | 263 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful crystallographic analysis would confirm:

The planarity of the tricyclic thioxanthenone system.

The exact positions of the amino and chloro substituents on the aromatic rings.

The precise bond lengths and angles throughout the molecule.

The intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing in the solid state.

Based on related structures, such as thioxanthen-9-one-10,10-dioxide, the compound is likely to crystallize in a common space group like monoclinic P2₁/c or C2/c. researchgate.net The resulting structural data would provide the ultimate proof of the compound's identity and conformation in the solid state.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

The electronic structure and photophysical properties of this compound are critically important for understanding its potential applications in areas such as photochemistry, materials science, and as a biological probe. UV-Visible and fluorescence spectroscopy are powerful techniques to elucidate these characteristics by examining the electronic transitions within the molecule. While specific experimental data for this compound is not extensively available in public literature, the analysis of closely related amino-substituted thioxanthenone derivatives provides significant insights into its expected behavior.

The introduction of an amino group, a potent electron-donating group, into the thioxanthenone scaffold is anticipated to cause a significant red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted or halogenated thioxanthenone core. This is due to the intramolecular charge transfer (ICT) character of the electronic transitions from the amino group to the electron-accepting thioxanthenone moiety.

Detailed research into related compounds, such as polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (a derivative with an amino linkage), reveals key photophysical attributes that can be extrapolated to the target molecule. For instance, these systems exhibit intense absorption bands in the near-UV and visible regions, a direct consequence of the extended π-conjugation and the charge-transfer nature of the electronic transitions.

The photophysical properties of a series of solution-processable thermally activated delayed fluorescence (TADF) conjugated polymers containing a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide unit have been investigated. In toluene (B28343) solution, these polymers display an intense absorption band around 378–382 nm, which is attributed to the π–π* transition of the conjugated polymer backbone. A less intense, broad absorption band at wavelengths greater than 420 nm is assigned to the intramolecular charge transfer (ICT) transition. The photoluminescence spectra in toluene show single CT emission bands at approximately 603 nm when excited at around 400 nm, indicating efficient intra- and intermolecular energy transfer to the TADF fragment. nih.gov

In the solid state (neat film), both the UV-vis absorption and photoluminescence spectra of these polymers exhibit a red-shift compared to their solution spectra. This is a common phenomenon attributed to aggregation and intermolecular interactions in the condensed phase. nih.gov

The following interactive data tables summarize the photophysical data for these related amino-thioxanthenone-containing polymers in both solution and film states.

Table 1: Photophysical Properties of Amino-Thioxanthenone Containing Polymers in Toluene Solution

| Polymer | Absorption λmax (nm) | Emission λmax (nm) |

| PCTXO | ~382 | ~603 |

| PCTXO-F25 | ~378 | ~603 |

| PCTXO-F50 | ~378 | ~603 |

| PCTXO-F75 | ~378 | ~603 |

Data sourced from studies on polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide. nih.gov

Table 2: Photophysical Properties of Amino-Thioxanthenone Containing Polymers in Neat Film

| Polymer | Absorption λmax (nm) | Emission λmax (nm) |

| PCTXO | Not specified | 655 |

| PCTXO-F25 | Not specified | 638 |

| PCTXO-F50 | Not specified | 622 |

| PCTXO-F75 | Not specified | 601 |

Data sourced from studies on polymers incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide. nih.gov

The significant Stokes shift (the difference between the absorption and emission maxima) observed in these systems is characteristic of molecules with a considerable change in geometry and electronic distribution upon excitation, which is typical for compounds exhibiting strong ICT.

Furthermore, the solvent environment is expected to play a crucial role in the photophysical properties of this compound. In polar solvents, a more pronounced red-shift in the emission spectrum is anticipated due to the stabilization of the more polar excited state. This phenomenon, known as solvatochromism, is a hallmark of molecules with significant ICT character. The fluorescence quantum yield may also be sensitive to the solvent polarity and its ability to form hydrogen bonds.

Computational Chemistry and Theoretical Investigations on 2 Amino 7 Chloro 9h Thioxanthen 9 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is effective for calculating a molecule's geometric and electronic properties by modeling the electron density.

DFT calculations would be employed to determine the optimal three-dimensional geometry of 2-amino-7-chloro-9H-thioxanthen-9-one, predicting bond lengths, bond angles, and dihedral angles. From this optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map identifies electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, offering insights into the molecule's reactive sites. While specific DFT data for this compound is not detailed in available literature, studies on other novel pyridine (B92270) and xanthene derivatives demonstrate the utility of this approach goums.ac.irnih.gov.

Table 1: Illustrative DFT-Calculated Properties for a Thioxanthone Derivative (Note: This table is a hypothetical example to illustrate the type of data generated from DFT calculations, as specific data for this compound is not available.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.15 | eV |

| LUMO Energy | -2.30 | eV |

| HOMO-LUMO Gap | 3.85 | eV |

| Dipole Moment | 4.2 | Debye |

| Total Energy | -1250.78 | Hartrees |

Quantum Chemical Methods for Exploring Photophysical Properties and Excited State Dynamics

The thioxanthone scaffold is known for its interesting photophysical properties, making it a valuable component in photoinitiators and fluorescent probes nih.govacs.org. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for exploring these characteristics.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Such computational studies have been successfully applied to various thioxanthone acetic acid derivatives to understand their electronic transitions researchgate.net.

Beyond absorption, these methods can investigate the nature of excited states, such as whether they have a push-pull character, and predict fluorescence properties nih.gov. By mapping the potential energy surfaces of the excited states, researchers can understand the dynamics following photoexcitation, including processes like internal conversion and intersystem crossing, which are critical for applications in photochemistry and photobiology.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid structure like this compound, this analysis would focus on the orientation of the amino group and any minor puckering of the central ring.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's behavior over time. In an MD simulation, the motion of atoms is calculated over a period, offering a view of the molecule's flexibility and its interactions with its environment, such as a solvent. For this compound, MD simulations could be used to study its stability in an aqueous environment or its dynamics when bound to a biological target, complementing the static picture provided by molecular docking.

Homology Modeling and Molecular Docking Studies for Investigating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In cases where the 3D structure of a target protein is not experimentally known, a reliable model can often be built using homology modeling , provided the amino acid sequence is known and a structure of a related (homologous) protein exists.

For this compound, molecular docking could be used to investigate its potential as an inhibitor of various enzymes. For instance, studies on other 9H-thioxanthene-based drugs have explored their binding to cancer-related targets like VEGFR-2 and COX-2 biointerfaceresearch.com. A typical docking study would involve:

Preparing the 3D structure of the ligand (this compound).

Identifying the binding site (active pocket) of the target protein.

Running the docking algorithm to generate multiple possible binding poses.

Scoring the poses based on binding energy to identify the most likely interaction mode.

The results would reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This table is a hypothetical example of docking results, as specific studies for this compound are not available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| VEGFR-2 | -8.5 | Asp1046, Cys919 | Hydrogen Bond |

| VEGFR-2 | -8.5 | Val848, Leu840 | Hydrophobic |

| COX-2 | -7.9 | Arg513, Tyr355 | Hydrogen Bond, Pi-Cation |

| COX-2 | -7.9 | Val523, Leu352 | Hydrophobic |

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry is also used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction pathway can be constructed.

For this compound, this could involve studying its synthesis or its metabolic pathways. For example, theoretical analysis could be applied to understand the nucleophilic aromatic substitution used to synthesize related tetracyclic thioxanthenes researchgate.net. DFT calculations are commonly used to locate the transition state structure and calculate the activation energy, which determines the reaction rate. This knowledge can help chemists optimize reaction conditions to improve yields and reduce byproducts.

Structure Activity Relationship Sar Studies of 2 Amino 7 Chloro 9h Thioxanthen 9 One and Its Derivatives

Impact of Substituent Effects on Molecular Functionality

The chemical modifications of the 2-amino-7-chloro-9H-thioxanthen-9-one core structure have profound effects on its physicochemical properties and, consequently, its interaction with biological systems. Key areas of investigation include substitutions on the amino group and the role of the halogen substituent.

The amino group at the C-2 position of the thioxanthenone ring is a critical site for chemical modification to modulate biological activity. Studies on related heterocyclic structures like coumarin-chalcone hybrids have shown that the nature and position of amino group substitutions markedly influence inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, compounds with para-substituted amino-alkyl groups demonstrated the most potent and selective activity for AChE. nih.gov Conversely, replacing terminal amine functionalities with amide, alkyl, or alkenyl groups often leads to a significant reduction or complete loss of activity. nih.gov

Halogen atoms, such as the chloro group in this compound, play a unique and significant role in molecular design and interaction. The introduction of halogens into active compounds is a widely used strategy in agrochemical and pharmaceutical research to optimize efficacy. nih.gov Halogens can influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. nih.govresearchgate.net

The chloro substituent can engage in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. nih.gov This can be a critical factor in a drug's binding affinity and selectivity for its target protein. nih.gov For example, studies have shown that chlorine has a preference for interacting with the amino acid leucine (B10760876) within protein binding sites. researchgate.net The presence and position of a halogen can lead to either an increase or decrease in biological efficacy, depending on how it modifies the compound's mode of action, target interaction, and metabolic profile. nih.gov In the development of quinoline (B57606) derivatives as Pim kinase inhibitors, for instance, chloro and bromo substitutions at specific positions were found in highly potent analogs for inhibiting tumor growth. nih.gov

The introduction of chiral centers into thioxanthone derivatives has been explored to understand the role of stereochemistry in their interaction with biological targets, particularly efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Enantiomers of a chiral drug can exhibit different pharmacological activities and dispositions. In a study involving chiral aminated thioxanthones (ATxs), four enantiomeric pairs were synthesized to evaluate their P-gp modulatory ability. nih.govnih.gov

The results showed that all tested chiral thioxanthones behaved as P-gp activators, significantly increasing the efflux of a P-gp substrate. nih.gov While no significant differences were observed in P-gp activity when comparing most enantiomeric pairs, a notable exception was found in the modulation of P-gp expression. One specific enantiomer, ATx 2 (-), was found to significantly increase P-gp expression after 24 hours of incubation, a trait not shared by its opposing enantiomer, ATx 1 (+). nih.gov This finding highlights the existence of enantioselectivity in the P-gp induction mechanism, suggesting that the three-dimensional arrangement of the atoms is crucial for interaction with the cellular machinery that regulates protein expression. nih.gov

Interactive Data Table: Enantioselectivity of Chiral Thioxanthones on P-gp Modulation

| Compound | Stereochemistry | P-gp Activation (Efflux) | P-gp Expression (after 24h) |

| ATx 1 | (+) | Significant Increase | No significant change |

| ATx 2 | (-) | Significant Increase | Significant Increase |

| ATx 3 | (+) | No significant change | Not reported |

| ATx 4 | (-) | Significant Increase | Not reported |

| ATx 5 | (+) | Significant Increase | Not reported |

| ATx 6 | (-) | Significant Increase | Not reported |

| ATx 7 | (+) | Significant Increase | Not reported |

| ATx 8 | (-) | Significant Increase | Not reported |

Data synthesized from studies on chiral aminated thioxanthone derivatives. nih.gov

SAR in Relation to Specific Molecular Targets and Biological Mechanisms

SAR studies are most powerful when they can correlate specific structural features with activity against a defined molecular target, providing a rational basis for drug design.

Thioxanthone derivatives have been identified as potent modulators (inducers/activators) of the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov The SAR in this area focuses on how modifications to the thioxanthone scaffold influence its ability to interact with and modulate P-gp. The design of these modulators has been guided by pharmacophore models developed for P-gp activators. nih.gov

Derivatives of thioxanthenones and structurally related aza-analogues and acridones have been investigated as inhibitors of critical cancer-related enzymes like topoisomerase and PIM protein kinases.

Topoisomerase Inhibition: Human topoisomerase IIα (topo IIα) is a key target for anticancer drugs. Studies on related xanthone (B1684191) and acridone (B373769) structures provide insights into the SAR for topo IIα inhibition. For 1-hydroxy-xanthen-9-one derivatives, the length of an alkylamine side chain was found to be crucial for activity. nih.gov A butylamine (B146782) chain (n=4) conferred the strongest inhibitory activity, which was significantly better than chains with three, five, or six carbons. nih.gov This suggests an optimal length and flexibility of the side chain is required to fit into the ATP-binding pocket of the enzyme. nih.gov

Similarly, for 9-aminoacridone derivatives, substitutions on a phenyl ring at the 3-position and on the acridone core influenced their potential as topo II inhibitors. scirp.orgscirp.org The presence of chloro or bromo groups on the acridone core, combined with various substitutions on the phenyl ring (e.g., methoxy, fluoro), resulted in compounds that were predicted to act as catalytic inhibitors or topo II poisons. scirp.orgscirp.org For example, a 7-chloro acridone derivative with a 3,4-dimethoxyphenyl group at the 3-position was identified as a potential topo II poison with DNA non-intercalation properties. scirp.orgscirp.org

PIM Protein Kinase Inhibition: The Proviral integration site for Moloney murine leukemia virus (Pim) kinases are proto-oncogenic serine/threonine kinases and are considered important targets in oncology. mdpi.com While direct SAR studies on this compound for PIM kinase inhibition are not extensively detailed in the provided context, studies on other heterocyclic scaffolds reveal key principles. For quinoxaline (B1680401) derivatives, modifications to the core structure led to the identification of potent, submicromolar dual inhibitors of Pim-1 and Pim-2. mdpi.com In another study, structural bioisosteres of a natural product, Saccharomonosporine A, were synthesized and tested against PIM kinases. rsc.orgnih.gov The results indicated that a planar structure is an important feature for high-potency inhibitory activity. nih.gov Compounds with a planar core showed potent pan-PIM inhibition with IC50 values in the sub-micromolar range. rsc.orgnih.gov

Interactive Data Table: PIM Kinase Inhibition by Saccharomonosporine A Analogs

| Compound | PIM-1 IC50 (µM) | PIM-2 IC50 (µM) | PIM-3 IC50 (µM) | Key Structural Feature |

| Saccharomonosporine A | 0.22 | 0.47 | 0.28 | Natural Product |

| Compound 4 | 2.46 | 1.62 | 2.24 | Non-planar |

| Compound 5 | 0.37 | 0.41 | 0.30 | Planar |

| Compound 6 | 0.41 | 0.31 | 0.24 | Planar |

Data from a study on bioisosteres of Saccharomonosporine A, highlighting the importance of planarity for PIM kinase inhibition. nih.gov

Structural Determinants for DNA Intercalation Potential

DNA intercalation is a primary mechanism of action for many cytotoxic agents, involving the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The potential of this compound and its derivatives to act as DNA intercalators is governed by several key structural features.

The fundamental requirement for DNA intercalation is a planar aromatic ring system that can fit into the ~0.34 nm space created when base pairs separate. The tricyclic thioxanthen-9-one (B50317) core of the molecule provides this necessary planarity. The substituents at the 2 and 7 positions, an amino group and a chlorine atom respectively, play a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn influences its DNA binding affinity.

Influence of the 2-Amino Group: The amino group at the 2-position is expected to significantly influence the DNA binding of the thioxanthen-9-one scaffold. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance pi-pi stacking interactions with the DNA bases. Furthermore, the amino group can be protonated at physiological pH, acquiring a positive charge. This positive charge can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby strengthening the binding affinity. The presence of amino substituents has been shown to be a critical factor in the thermodynamic profile of DNA binding in other intercalating agents, often contributing to a more favorable enthalpic interaction.

Synergistic Effects and Positional Isomerism: The combined electronic effects of the 2-amino (electron-donating) and 7-chloro (electron-withdrawing) groups create a polarized aromatic system. This charge distribution can be a critical determinant for the specific orientation and stability of the intercalated complex. The relative positions of these substituents are also vital. Different positional isomers would exhibit distinct electronic and steric properties, leading to variations in their DNA intercalation potential and, consequently, their biological activity.

While direct experimental data on the DNA intercalation of this compound is not extensively available in the public domain, the principles of medicinal chemistry and the study of analogous intercalating agents provide a strong basis for understanding these structural determinants. Computational modeling and biophysical studies, such as spectrophotometric titrations, viscosity measurements, and thermal denaturation studies, would be instrumental in precisely quantifying the DNA binding affinity and elucidating the specific mode of interaction for this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thioxanthone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thioxanthone derivatives, QSAR models are invaluable tools for predicting anticancer activity and guiding the design of new, more potent analogues. These models are built upon a set of molecular descriptors that quantify various aspects of a molecule's structure.

A typical QSAR study on thioxanthone derivatives for anticancer activity would involve the calculation of a wide range of molecular descriptors. A statistical method, such as multiple linear regression (MLR), is then employed to develop an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values).

Several studies on xanthone and thioxanthone derivatives have highlighted key molecular descriptors that are frequently correlated with their anticancer activity. nih.govnih.govresearchgate.net These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions at the molecular level. Important electronic descriptors for thioxanthones include:

Atomic Net Charges: The charge distribution on specific atoms can influence electrostatic interactions with biological targets. For instance, the charges on the carbonyl oxygen and the aromatic carbons have been found to be significant.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively, and can be indicative of its reactivity and ability to form charge-transfer complexes with DNA.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Solvent-Accessible Surface Area (SASA): This descriptor is related to the molecule's interaction with its solvent environment and can be important for its bioavailability and binding to a target. nih.govnih.gov

Shape Indices: These provide a quantitative measure of the molecular shape, which is critical for the "fit" of the molecule into a biological target like the DNA intercalation site. nih.govnih.gov

Thermodynamic and Lipophilicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which influences its ability to cross cell membranes and reach its intracellular target. nih.govnih.gov

Dielectric Energy: This descriptor can be related to the energy of the molecule in a dielectric medium and has been shown to correlate with the anticancer activity of xanthone derivatives. nih.govnih.gov

A hypothetical, yet representative, QSAR model for a series of thioxanthone derivatives might take the following form:

log(1/IC50) = β0 + β1(qC1) + β2(LUMO) + β3(LogP) + β4(SASA)

Where β represents the regression coefficients for each descriptor. The statistical quality of the QSAR model is assessed through parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model. nih.govnih.gov

The insights gained from such QSAR models are instrumental in the rational design of novel this compound derivatives. By understanding which molecular properties are most influential for anticancer activity, medicinal chemists can strategically modify the lead compound to enhance its efficacy. For example, if a QSAR model indicates that a higher net positive charge on a particular region of the molecule enhances activity, modifications can be made to introduce or enhance such a charge.

Table of Key Molecular Descriptors in QSAR Models for Thioxanthone Derivatives

| Descriptor Category | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Atomic Net Charges (e.g., qC1, qO) | Partial charge on individual atoms. | Influences electrostatic interactions with the target. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. | |

| Steric/Topological | Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Affects solubility and interaction with the biological environment. |

| Shape Index | A numerical descriptor of the molecular shape. | Determines the steric fit with the biological target. | |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability and bioavailability. |

| Thermodynamic | Dielectric Energy | The energy of the molecule in a dielectric medium. | Can be related to the stability of the molecule in a biological medium. |

Applications of Thioxanthone Derivatives in Advanced Materials and Catalysis Research

Thioxanthones as Photosensitizers and Photoinitiators in Polymerization Processes

Thioxanthone (TX) and its derivatives are highly effective Type II photoinitiators, which generate free radicals through interaction with a co-initiator after being activated by light. sigmaaldrich.combohrium.com Their high initiation efficiency, particularly in the near-UV and visible light spectrums, makes them valuable in photopolymerization for producing coatings, inks, and 3D-printed materials. nih.govmdpi.com The mechanism involves the photoexcited triplet state of the thioxanthone molecule abstracting a hydrogen atom from a synergist, typically a tertiary amine, to form initiating radicals. rsc.org

Chemical modification of the thioxanthone skeleton, such as the introduction of an amino group, can enhance photosensitivity in the visible region. acs.org These derivatives can act as powerful photosensitizers for onium salts, like iodonium (B1229267) (IOD) or sulfonium (B1226848) salts, in both free-radical and cationic photopolymerization. mdpi.comacs.org For instance, in two-component systems, thioxanthone derivatives can sensitize iodonium salt to initiate the polymerization of acrylate (B77674) or epoxy monomers under visible LED light sources (e.g., 405, 420, 455, and 470 nm). acs.orgresearchgate.net The kinetics of these processes are often monitored using Fourier Transform Infrared (FT-IR) spectroscopy to track the disappearance of monomer functional groups. mdpi.comresearchgate.net

Research has demonstrated that the photoinitiation efficiency is influenced by the substitution pattern on the thioxanthone scaffold. Three-component systems, which may include a thioxanthone derivative, an amine, and a bromide, have also been investigated, where the amine helps to regenerate the photosensitizer. acs.org

Table 1: Performance of Thioxanthone Derivatives as Photosensitizers in Polymerization

| Thioxanthone Derivative | Polymerization Type | Co-initiator/System | Light Source (nm) | Monomer | Final Monomer Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diethyl-thioxanthen-9-one Derivatives | Cationic | Iodonium Salt (IOD) | 405 | UVACURE®1500 (epoxy) | High | mdpi.com |

| 2,4-Diethyl-thioxanthen-9-one Derivatives | Free-Radical | Sulfonium Salt (TAS) | 420 | Trimethylolpropane Triacrylate (TMPTA) | High | mdpi.com |

| Amine-Substituted Thioxanthones (Series 1 & 2) | Cationic | Iodonium Salt (IOD) | 420, 455, 470 | UVACURE1500 (epoxy) | Varies by substituent | researchgate.net |

| Amine-Substituted Thioxanthones (Series 1 & 2) | Free-Radical | Iodonium Salt (IOD) | 420, 455, 470 | Trimethylolpropane Triacrylate (TMPTA) | Varies by substituent | acs.org |

| 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) | Free-Radical | Amine + Iodonium Salt | Visible | Dimethacrylates | Enhanced rates | rsc.org |

Development of Thioxanthone Scaffolds as Fluorescent Probes and Organic Semiconductors

The rigid, planar structure and tunable photophysical properties of the thioxanthone scaffold make it an excellent platform for developing fluorescent materials. nih.gov By introducing electron-donating (e.g., amino) and electron-accepting groups, thioxanthone derivatives can be engineered as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules with tailored emission colors. nih.gov This intramolecular charge transfer (ICT) characteristic is crucial for applications like fluorescent probes and organic semiconductors. nih.govelsevierpure.com

Thioxanthone derivatives have been developed as emitters for thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs). nih.gov For example, systems using carbazole (B46965) as an electron donor and a thioxanthone derivative as the acceptor have been synthesized. The emission color of these materials can be tuned from blue to yellow by modifying the oxidation state of the sulfur atom in the thioxanthone unit, which alters the ICT effect. nih.gov Such materials have achieved high external quantum efficiencies (EQE) in OLED devices. nih.gov

Furthermore, the fluorescence of some thioxanthone derivatives can be sensitive to their environment, such as pH, making them suitable for use as fluorescent probes for sensing applications. elsevierpure.com Tetracyclic thioxanthenes, derived from thioxanthones, have also been shown to accumulate intracellularly as bright fluorescent dyes, suggesting their potential as theranostic agents that combine therapy and diagnosis. nih.gov

Table 2: Photophysical Properties of Selected Thioxanthone-Based Emitters

| Compound Structure | Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Carbazole-Thioxanthone (CzTXO) | D-A | Blue | >11% | nih.gov |

| Dicarbazole-Thioxanthone (DCzTXO) | D-A-D | Blue | >11% | nih.gov |

| Carbazole-Thioxanthone-S,S-dioxide (CzSOXO) | D-A | Green | 13.6% | nih.gov |

| Polymer with TXO-TPA emissive unit | TADF Polymer | Red/Orange | Not specified | rsc.org |

Utilization in Molecular Motor Synthesis and Nanotechnology Applications

Molecular motors are nanoscale machines that convert energy into mechanical motion and are fundamental to biological processes. rsc.org Synthetic molecular motors, often driven by light or chemical fuel, represent a frontier in nanotechnology with potential applications in smart materials and soft robotics. rsc.org The first synthetic motor, developed in 1999, used pulses of UV light to induce conformational changes in an overcrowded alkene, causing unidirectional rotation. rsc.org

While specific research detailing the use of 2-amino-7-chloro-9H-thioxanthen-9-one in molecular motor synthesis is not prominent, the inherent photo-responsive nature of the thioxanthone scaffold aligns with the principles of light-powered nanomachinery. The ability of thioxanthone derivatives to absorb light and transition to an excited state is a prerequisite for driving photo-induced motion. nih.gov

In the broader field of nanotechnology, thioxanthone derivatives have been employed in the light-assisted synthesis of silver nanoparticles (AgNPs). researchgate.net In these systems, the thioxanthone acts as a photoinitiator to simultaneously reduce silver ions and generate a polymer matrix, allowing for control over the size and distribution of the nanoparticles. researchgate.net This demonstrates the utility of thioxanthone photochemistry in creating functional nanomaterials. The integration of such photoactive molecules into polymers could potentially lead to light-activated actuators or muscles on a nanoscale, a key goal in nanotechnology and soft robotics. rsc.orgsemanticscholar.org

Role in Photoredox Catalysis and Advanced Organic Transformations

Thioxanthone and its derivatives are recognized as powerful metal-free organic photoredox catalysts. rsc.orgresearchgate.net Their favorable photophysical properties, including high triplet energy and the ability to participate in electron transfer processes, enable a variety of organic transformations under visible light. acs.orgrsc.org

A visible-light-promoted, transition-metal-free strategy has been developed for the synthesis of thioxanthone derivatives themselves, involving steps like hydrogen atom transfer (HAT) and C-C bond formation. nih.govacs.org More broadly, these compounds are used to catalyze other reactions. Amine-substituted thioxanthones have been proposed as strongly reducing metal-free photoredox catalysts for organocatalyzed atom transfer radical polymerization (ATRP). acs.orgresearchgate.net In this process, the thioxanthone derivative, in conjunction with an alkyl halide, efficiently activates the controlled polymerization of monomers like methyl methacrylate (B99206) under visible LED irradiation. acs.orgresearchgate.net

The versatility of thioxanthone derivatives allows them to act as catalysts active in both oxidative and reductive cycles, expanding their applicability in advanced organic synthesis. mdpi.com

Table 3: Thioxanthone Derivatives in Photoredox-Catalyzed Reactions

| Thioxanthone Derivative | Reaction Type | Substrate/Monomer | Key Features | Reference |

|---|---|---|---|---|

| Amine-Substituted Thioxanthones | Atom Transfer Radical Polymerization (ATRP) | Methyl Methacrylate | Metal-free, visible light-induced controlled polymerization. | acs.orgresearchgate.net |

| General Thioxanthone Scaffold | Intramolecular Cyclization | Precursors for Thioxanthones | Transition-metal-free synthesis of the thioxanthone core itself. | nih.govacs.org |

| General Thioxanthone Scaffold | Aminosulfonylation | Alkenes with Oxime Esters | Promotes difunctionalization of alkenes. | researchgate.net |

Exploration of Thioxanthones as Ligands in Coordination Chemistry

Beyond their photochemical applications, thioxanthone derivatives are being explored as scaffolds for designing ligands in coordination chemistry. The rigid backbone of the molecule provides a stable framework for positioning donor atoms to chelate metal centers. nih.gov

Research has demonstrated the synthesis of a thioxanthone-based PSP pincer ligand, where two phosphine (B1218219) donors are attached to the thioxanthone core. This ligand has been used to assemble di- and polynuclear copper(I) complexes. nih.gov The parent thioxanthone molecule is known to undergo a "butterfly-like motion," interchanging between planar and bent conformations. This flexibility is retained in the ligand, allowing it to adopt different coordination modes depending on the nuclearity of the resulting metal complex. nih.gov This adaptability is crucial for stabilizing various metal oxidation states and facilitating cooperative reactivity between metal centers. nih.gov While phosphorus donors have been widely explored, the thioxanthone scaffold could potentially incorporate other donor atoms like sulfur or arsenic, creating heterodonor ligands for catalysis and materials science. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 7 Chloro 9h Thioxanthen 9 One Research

Design and Synthesis of Highly Functionalized and π-Extended Thioxanthones

A primary focus of future research will be the rational design and synthesis of more complex and highly functionalized thioxanthone derivatives. The introduction of diverse functional groups onto the thioxanthone core is a strategy to fine-tune the molecule's photophysical and chemical properties. rsc.org For instance, attaching electron-donating or electron-withdrawing groups can modulate the absorption and emission spectra, making them suitable for specific applications like photoinitiators for LED polymerization. researchgate.net

Furthermore, extending the π-conjugated system of the thioxanthone scaffold is a promising direction. acs.orgnih.gov π-extended thioxanthones, created by fusing aromatic rings or adding conjugated linkers, can lead to materials with enhanced electronic and optical properties. acs.orgchemistryviews.org This strategy is crucial for developing advanced materials for organic electronics, such as organic semiconductors and light-absorbing materials for solar cells. chemistryviews.org Research in this area will likely involve exploring novel synthetic methodologies, such as double aryne insertion, to access these complex structures efficiently. chemistryviews.orgscienmag.com The goal is to create a new generation of thioxanthones with tailored properties for high-performance applications, including their use as sensitizers for lanthanide-based luminescent probes. nih.govmdpi.com

Table 1: Examples of Functionalized and π-Extended Thioxanthone Derivatives and Their Potential Applications

| Derivative Type | Synthetic Strategy | Key Properties | Potential Applications | References |

|---|---|---|---|---|

| Donor-Acceptor Thioxanthones | Buchwald or Heck coupling reactions | Improved two-photon absorption | Two-photon induced polymerization, 3D microfabrication | acs.org |

| Carbazole-Substituted Thioxanthones | Condensation reactions | Red-shifted absorption, high molar extinction coefficients | Photoinitiators for visible light LED polymerization, 3D printing | mdpi.com |

| π-Extended Naphtho/Benzo-thioxanthones | Modulation of the π-system | Engineered triplet state energies | Sensitizers for lanthanide-based luminescent probes in bioimaging | nih.gov |

| Multi-substituted Thioxanthones | Double aryne insertion into thioureas | Good functional group tolerance, high versatility | Photocatalysts, intermediates for molecular motors, pharmaceuticals | chemistryviews.org |

Integration of Advanced Computational Modeling for Predictive Research

As the complexity of thioxanthone derivatives increases, the integration of advanced computational modeling will become indispensable for predictive research. Quantum mechanical calculations, such as Density Functional Theory (DFT), are already being used to investigate the electronic properties and predict the behavior of new thioxanthone-based systems. mdpi.comprinceton.edu These computational tools can elucidate structure-property relationships, helping researchers to understand how different substituents affect absorption spectra and reactivity. researchgate.net

Future efforts will likely involve the use of more sophisticated computational methods, including machine learning (ML) and artificial intelligence (AI). princeton.eduanl.gov These approaches can analyze large datasets to predict the properties of novel, unsynthesized thioxanthone derivatives with high accuracy. anl.gov By predicting characteristics like triplet energies, electron transfer capabilities, and even potential biological activity, computational models can guide synthetic efforts, saving significant time and resources. This predictive power accelerates the discovery and design of new functional materials for targeted applications. princeton.edu

Synergistic Research at the Interface of Thioxanthone Chemistry and Other Scientific Disciplines

The unique photochemical properties of thioxanthones make them ideal candidates for synergistic research that bridges chemistry with other scientific fields. researchgate.net In materials science, thioxanthones are being investigated as key components in multi-component photoinitiating systems, where they can work synergistically with other molecules to enhance polymerization efficiency, particularly in colored systems. yansuochem.com Their ability to act as powerful triplet photosensitizers also allows them to participate in merger reactions with metal catalysts, opening up new avenues in synthetic organic photochemistry. researchgate.netscispace.com

The interface with biology and medicine is another fertile ground for future research. Thioxanthone derivatives have a long history of biological applications, including as antitumor and antischistosomal agents. nih.gov Future work could focus on designing new derivatives that act as dual inhibitors of drug resistance mechanisms (like P-glycoprotein) and tumor cell growth. nih.gov The development of thioxanthone-based photoredox catalysts also has implications for creating more efficient and selective methods for synthesizing biologically active molecules. scispace.com This interdisciplinary approach will be crucial for translating the fundamental properties of thioxanthones into practical solutions for challenges in healthcare and technology.

Development of Novel Analytical and Characterization Methodologies for Complex Derivatives

The synthesis of increasingly complex and functionalized thioxanthone derivatives necessitates the parallel development of advanced analytical and characterization techniques. While standard methods such as NMR, mass spectrometry, and UV-Vis spectroscopy remain fundamental, they may not be sufficient to fully elucidate the intricate properties of novel structures. rsc.orgresearchgate.netjocpr.com

Future research will require the application and refinement of specialized techniques to probe the photochemical mechanisms and excited-state dynamics of these molecules. Time-resolved spectroscopy, for example, can provide critical insights into the lifetimes and behavior of triplet states, which are central to the function of thioxanthones as photosensitizers. researchgate.net Online monitoring techniques, such as real-time FTIR spectroscopy, are valuable for studying the kinetics of photopolymerization initiated by thioxanthone derivatives. rsc.org As researchers design molecules for specific functions, such as one-component photoinitiators or photoredox catalysts, the development of bespoke analytical methodologies will be essential to validate their performance and understand their mechanisms of action.

Exploration of Sustainable and Green Chemistry Principles in Thioxanthone Synthesis

There is a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, and thioxanthone production is no exception. Traditional synthetic routes often require multiple steps and harsh conditions. chemistryviews.orgnih.gov Future research will increasingly focus on green chemistry principles to create more efficient and less hazardous synthetic pathways.

Promising avenues include the use of visible-light photoredox catalysis, which allows for the synthesis of thioxanthones under mild, transition-metal-free conditions. nih.govorganic-chemistry.org This approach not only reduces environmental impact but can also offer high regioselectivity and reactivity. organic-chemistry.org Other green methodologies being explored include microwave-assisted synthesis in the presence of heteropoly acids and innovative strategies like double aryne insertion, which can significantly simplify the synthetic process and reduce waste. chemistryviews.orgscienmag.comresearchgate.net By embracing these sustainable practices, the field can lower the production costs and environmental footprint associated with manufacturing valuable thioxanthone-derived chemicals and materials. chemistryviews.orgscienmag.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-amino-7-chloro-9H-thioxanthen-9-one, and how can reaction yields be optimized?

- Methodological Answer : Cyclization reactions are a common approach. For example, 1-chloro-7-methoxy-9H-thioxanthen-9-one was synthesized via a one-pot, two-step cyclization of 2-chloro-6-(4-methoxyphenylthio)-benzonitrile, achieving a 60% yield by optimizing reaction conditions (e.g., acid catalysts, temperature control) . For amino-substituted derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with allylboronic esters or other nucleophiles can introduce functional groups, as demonstrated in the synthesis of 2-allyl-9H-thioxanthen-9-one .

Q. How can researchers ensure the stability and safe handling of this compound during experiments?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Store the compound in a cool, dry environment under inert gas to prevent oxidation. Use fume hoods for handling powders to avoid inhalation, and employ personal protective equipment (PPE) such as nitrile gloves and safety goggles . Stability under varying pH and temperature conditions should be tested via accelerated degradation studies.

Q. What analytical techniques are suitable for confirming the identity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, HRMS (ESI+) can confirm molecular ions (e.g., [C₁₆H₁₃OS]⁺ at m/z 253.0682) , while ¹H/¹³C NMR can verify substituent positions. Impurity profiling should use HPLC with reference standards (e.g., EP-grade thioxanthenone derivatives) .

Advanced Research Questions

Q. How can 3D-QSAR models like CoMFA predict the antitumor activity of thioxanthenone derivatives?

- Methodological Answer : Align molecular structures using root-mean-square (rms) fitting or steric/electrostatic alignment (SEAL). Incorporate steric, electrostatic, and hydrophobic (log P) parameters into Comparative Molecular Field Analysis (CoMFA). For instance, hycanthone methanesulfonate’s crystal structure was used as a template, with PM3-optimized geometries and partial atomic charges from AM1/ab initio calculations. Cross-validate models to ensure robustness (e.g., r² > 0.8) .

Q. What experimental approaches characterize the photophysical properties of this compound?

- Methodological Answer : Optically Detected Magnetic Resonance (ODMR) spectroscopy at cryogenic temperatures (1.4 K) can probe triplet-state dynamics. Analyze vibronic coupling between ¹n,π* and ¹π,π* states to explain radiative decay mechanisms. For sulfur-containing derivatives, spin-orbit coupling with ¹σ,π* states localized on the thioether group significantly influences sublevel activity .

Q. How do synthetic routes for brominated thioxanthenones inform the functionalization of this compound?

- Methodological Answer : Bromination via H₂SO₄-mediated Friedel-Crafts reactions (e.g., 2-bromo-9H-thioxanthen-9-one synthesis) enables subsequent cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) with CsF as a base facilitate Suzuki-Miyaura reactions to introduce allyl or aryl groups. Optimize solvent systems (e.g., THF) and purification via flash chromatography .

Q. What strategies resolve discrepancies in computational vs. experimental data for thioxanthenone derivatives?

- Methodological Answer : When PM3-optimized geometries conflict with crystallographic data (e.g., trigonal-pyramidal vs. planar N configurations in hycanthone), validate using hybrid DFT/molecular dynamics simulations. Compare frontier molecular orbital (HOMO/LUMO) energies from ab initio calculations with electrochemical data (e.g., cyclic voltammetry) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess biological activity while minimizing synthetic variability?

- Methodological Answer : Use a standardized Panc03 murine pancreatic carcinoma model for in vivo antitumor assays. Control variables like log P (hydrophobicity) and steric bulk via substituent modifications. Validate dose-response curves with triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. What electrochemical methods characterize the redox behavior of this compound?

- Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode can determine oxidation/reduction potentials. Correlate results with DFT-calculated HOMO/LUMO gaps to predict electron-transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.